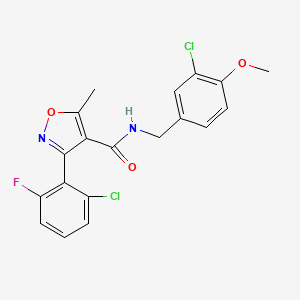

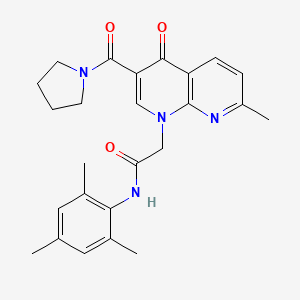

![molecular formula C10H13BN2O5 B2612768 硼酸,B-[4-(4-吗啉基)-3-硝基苯基]- CAS No. 1610733-46-4](/img/structure/B2612768.png)

硼酸,B-[4-(4-吗啉基)-3-硝基苯基]-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

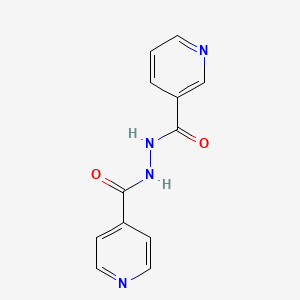

Boronic acid, B-[4-(4-morpholinyl)-3-nitrophenyl]-, is a boron-containing compound. Boronic acids have been widely studied in medicinal chemistry due to their potential biological applications . They can be used as building blocks and synthetic intermediates . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics .

Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . The synthesis of boronic acids is relatively simple and well known . They can be synthesized using a two-stage process involving diethylzinc and triethyl borate .Molecular Structure Analysis

The molecular formula of 4-Morpholinophenylboronic acid, a similar compound, is C10H14BNO3 . The molecular weight is 207.04 g/mol .Chemical Reactions Analysis

Boronic acids can form reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . They are capable of forming boronate esters with pKa 7 . They are also used in the Suzuki coupling in organic chemistry .Physical and Chemical Properties Analysis

Boronic acids typically have high melting points . They are prone to forming anhydrides by loss of water molecules, typically to give cyclic trimers . The exact mass of 4-Morpholinophenylboronic acid is 207.1066735 g/mol .科学研究应用

可视化糖传感系统

硼酸,如3-硝基苯基硼酸,已被应用于设计用于糖类的可视化传感系统。该应用涉及比色传感,其中硼酸和糖类之间的相互作用导致颜色变化,可用于检测和测量糖浓度 (Koumoto, Takeuchi, & Shinkai, 1998)。

大环化学

在大环化学中,已经研究了衍生自 3-硝基苯基硼酸的硼酸酯。这些化合物对于形成四聚体大环等复杂结构至关重要,展示了硼酸在高级化学合成中的多功能性 (Fárfan et al., 1999)。

有机反应中的立体化学控制

硼酸用于控制合成有机反应的立体化学。例如,衍生自硝基苯基化合物的联苯硼酸已显示出区分 2-脱氧核糖呋喃苷的不同异构体的有效性,表明它们在精确的分子识别和反应控制中的作用 (Yamashita, Amano, Shimada, & Narasaka, 1996)。

合成和构建模块

硼酸,包括本例中的衍生物,作为合成中间体和构建模块具有价值。由于其多功能性,它们在传感、蛋白质操作、治疗、生物标记和分离中得到应用 (Zhang, Zhang, Ge, Miao, & Zhang, 2017)。

有机合成中的杂环硼酸

杂环硼酸在有机化学中非常重要,特别是在铃木反应等交叉偶联反应中。尽管它们的合成存在挑战,但它们因其合成效用和生物活性而被使用 (Tyrrell & Brookes, 2003)。

荧光化学传感器

硼酸可以作为荧光化学传感器。例如,带有硝基的衍生物已用于识别碳水化合物,证明了它们在生化和医学应用中用作有效传感器的能力 (Oesch & Luedtke, 2015)。

碳纳米管界面应用

在纳米技术中,苯基硼酸用于与碳纳米管连接,从而在传感和材料科学中实现应用。硼酸的特定结构和取代基,如硝基苯基,会影响它们与纳米管的相互作用及其光学性质 (Mu et al., 2012)。

硼酸催化

硼酸也具有催化性能。它们已被用于氮杂-迈克尔加成等反应中,展示了它们在有机化学和催化中的多功能性和重要性 (Hashimoto, Gálvez, & Maruoka, 2015)。

作用机制

Target of Action

Boronic Acid, B-[4-(4-morpholinyl)-3-nitrophenyl]-, also known as (4-morpholin-4-yl-3-nitrophenyl)boronic acid, is primarily used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the organic groups involved in the Suzuki-Miyaura coupling .

Mode of Action

In the Suzuki-Miyaura coupling, Boronic Acid, B-[4-(4-morpholinyl)-3-nitrophenyl]- interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which Boronic Acid, B-[4-(4-morpholinyl)-3-nitrophenyl]- plays a crucial role, is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction affects the biochemical pathways involved in the formation of carbon-carbon bonds, leading to the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s known that boronic acids, in general, are relatively stable, readily prepared, and generally environmentally benign . These properties may influence the bioavailability of the compound.

Result of Action

The result of the action of Boronic Acid, B-[4-(4-morpholinyl)-3-nitrophenyl]- in the Suzuki-Miyaura coupling is the formation of new carbon-carbon bonds . This leads to the synthesis of a wide range of organic compounds, contributing to various areas of research and industrial applications .

Action Environment

The action, efficacy, and stability of Boronic Acid, B-[4-(4-morpholinyl)-3-nitrophenyl]- can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction conditions are exceptionally mild and functional group tolerant . .

未来方向

The interest in boronic acids has been growing, especially after the discovery of the drug bortezomib . They have shown promise in various fields such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . This reinforces the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .

属性

IUPAC Name |

(4-morpholin-4-yl-3-nitrophenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BN2O5/c14-11(15)8-1-2-9(10(7-8)13(16)17)12-3-5-18-6-4-12/h1-2,7,14-15H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRXGCBGMSVHNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)N2CCOCC2)[N+](=O)[O-])(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

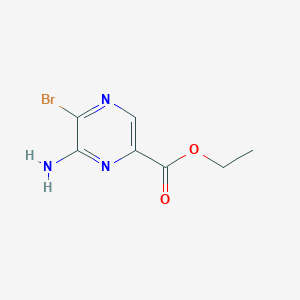

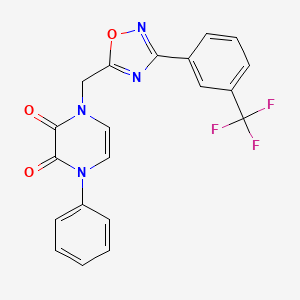

![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-ethylprop-2-enamide](/img/structure/B2612685.png)

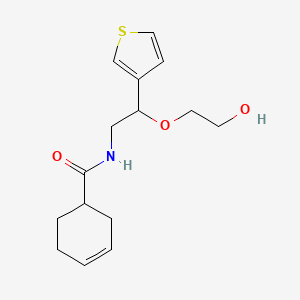

![3-(2-fluoro-4-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2612689.png)

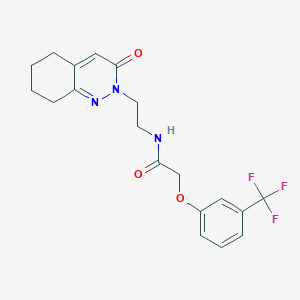

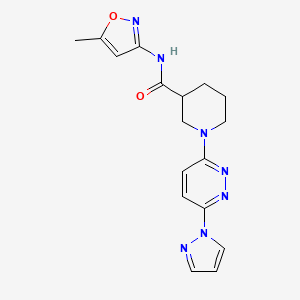

![1,6,7-trimethyl-8-(2-(4-(3-phenylpropyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2612694.png)